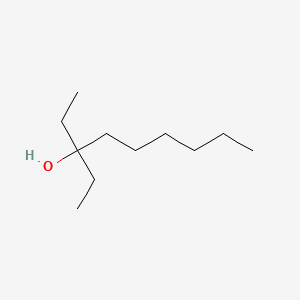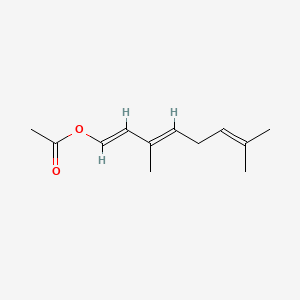
Tris(chloropropyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(chloropropyl) phosphite: is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams, polyvinyl chloride (PVC), and ethylene-vinyl acetate (EVA) to enhance their fire resistance properties . The compound is known for its effectiveness in reducing flammability and is often used as a replacement for brominated flame retardants due to its lower toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) phosphite is prepared industrially by the reaction of propylene oxide with phosphoryl chloride. The reaction typically involves the following steps :
Reaction: Propylene oxide is reacted with phosphoryl chloride in the presence of a catalyst. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphite being the dominant isomer.
Purification: The crude product is washed and dehydrated to remove acidic impurities and residual catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction is carried out under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and chloropropanol.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tris(chloropropyl) phosphate.
Hydrolysis: Phosphoric acid and chloropropanol.
Substitution: Various organophosphorus derivatives.
Applications De Recherche Scientifique
Chemistry: Tris(chloropropyl) phosphite is used as a flame retardant in various polymeric materials, including polyurethane foams, PVC, and EVA. It enhances the fire resistance of these materials, making them safer for use in construction, automotive, and consumer products .
Biology and Medicine: Research has shown that this compound can have toxic and genotoxic effects on living organisms. Studies have investigated its impact on human lymphocytes, microalgae, and bacteria, highlighting the potential risks associated with its widespread use .
Industry: In addition to its use as a flame retardant, this compound is also employed as a plasticizer in various industrial applications. It improves the flexibility and durability of plastic materials, making them suitable for a wide range of uses .
Mécanisme D'action
Molecular Targets and Pathways: Tris(chloropropyl) phosphite exerts its flame-retardant effects by interfering with the combustion process. It releases phosphoric acid upon decomposition, which acts as a flame retardant by promoting char formation and inhibiting the release of flammable gases .
Pathways Involved: The compound undergoes hydrolysis and oxidation reactions, leading to the formation of phosphoric acid and other derivatives. These reactions contribute to its effectiveness as a flame retardant .
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: A related compound used as a flame retardant and plasticizer.
Uniqueness: Tris(chloropropyl) phosphite is unique due to its specific isomeric composition and its effectiveness in enhancing the fire resistance of various polymeric materials. Its lower toxicity compared to brominated flame retardants makes it a preferred choice in many applications .
Propriétés
Numéro CAS |
50922-79-7 |
|---|---|
Formule moléculaire |
C9H18Cl3O3P |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
tris(3-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clé InChI |
MNYMCNKOMVREHV-UHFFFAOYSA-N |
SMILES canonique |
C(COP(OCCCCl)OCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


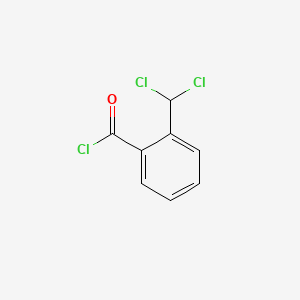
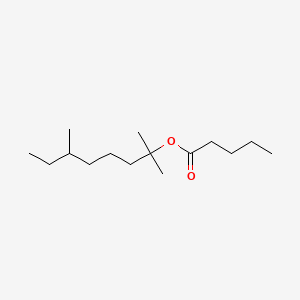
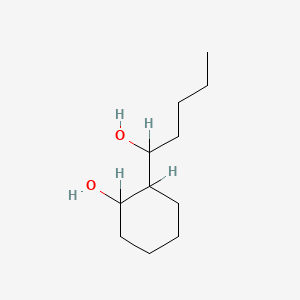
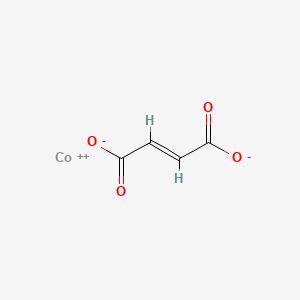
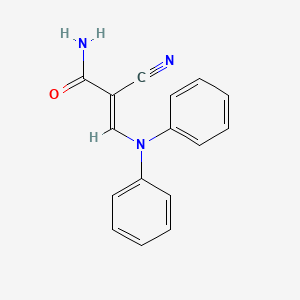
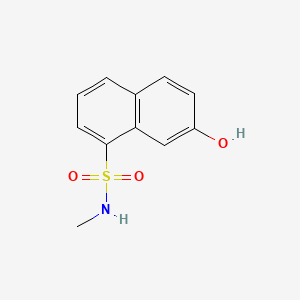


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


